1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Vue d'ensemble

Description

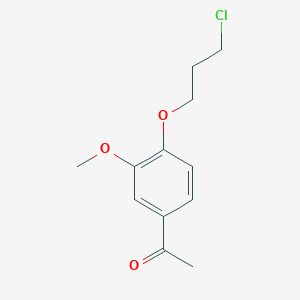

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (molecular formula: C₁₂H₁₅ClO₃, molecular weight: 242.70 g/mol) is a key intermediate in synthesizing Iloperidone, a non-typical antipsychotic drug targeting dopamine and serotonin receptors . Structurally, it features a methoxy-substituted phenyl ring linked to a ketone group and a 3-chloropropoxy chain. This compound is synthesized via alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with 1-bromo-3-chloropropane in acetonitrile under basic conditions, achieving yields up to 90% .

Méthodes De Préparation

Synthesis Routes and Reaction Mechanisms

Nucleophilic Substitution Using 1-Bromo-3-Chloropropane

The primary synthetic route for 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone involves a nucleophilic aromatic substitution reaction. The procedure, as documented in a peer-reviewed synthesis protocol, begins with 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) as the starting material .

Reaction Steps :

-

Etherification : 1-(4-Hydroxy-3-methoxyphenyl)ethanone (5 g, 30 mmol) is dissolved in dimethylformamide (DMF, 25 mL) with potassium carbonate (12.5 g, 90 mmol) as the base.

-

Alkylation : 1-Bromo-3-chloropropane (5.7 g, 36 mmol) is added dropwise, and the mixture is heated to 80–85°C for 6 hours.

-

Workup : The reaction is cooled, diluted with water (50 mL), and extracted with ethyl acetate (3 × 50 mL). The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

-

Purification : The crude product is purified via column chromatography using ethyl acetate/hexane (3:7 v/v), yielding 6.2 g (85%) of the target compound .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80–85°C |

| Reaction Time | 6 hours |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Yield | 85% |

This method is favored for its high efficiency and scalability, with the chloropropoxy group introduced regioselectively at the para position of the methoxy-substituted phenyl ring .

Alternative Synthetic Approaches

While the alkylation method using 1-bromo-3-chloropropane is predominant, alternative pathways have been explored:

Use of 3-Chloropropanol :

In a modified approach, 3-chloropropanol is employed as the alkylating agent under similar basic conditions. However, this method requires higher temperatures (100–110°C) and prolonged reaction times (12–15 hours), resulting in lower yields (65–70%) due to competing side reactions such as hydrolysis of the chloropropoxy group .

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Solvent Effects :

DMF is preferred for its high polarity, which facilitates the dissolution of both the phenolic starting material and the inorganic base. Substituting DMF with less polar solvents (e.g., acetone or acetonitrile) reduces reaction rates and yields . -

Base Comparison :

Potassium carbonate outperforms alternatives like sodium hydroxide or triethylamine due to its mild basicity and minimal side reactions. Stronger bases (e.g., NaOH) promote hydrolysis of the chloropropoxy group, while weaker bases (e.g., Et₃N) fail to deprotonate the phenolic hydroxyl adequately .

Temperature and Time Dependence

Controlled heating at 80–85°C ensures complete conversion without degrading heat-sensitive intermediates. Prolonged heating beyond 8 hours leads to dimerization byproducts, such as 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone, which forms via over-alkylation .

Purification and Isolation Techniques

Column Chromatography

The crude product is purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. This step removes unreacted starting material and dimeric impurities, achieving a purity of >98% as confirmed by HPLC .

Recrystallization

An alternative purification method involves recrystallization from ethanol/water (4:1 v/v), yielding colorless crystals with a melting point of 98–100°C .

Characterization and Analytical Data

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClO₃ | |

| Molecular Weight | 242.70 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 367.0 ± 27.0°C at 760 mmHg | |

| Melting Point | 98–100°C |

Spectral Characterization

-

Infrared Spectroscopy (IR) :

Key absorptions at 1,680 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-O-C ether stretch), and 750 cm⁻¹ (C-Cl stretch) . -

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (300 MHz, CDCl₃) : δ 1.55–1.61 (m, 2H, CH₂), 2.58 (s, 3H, COCH₃), 3.73 (t, 2H, J = 6.3 Hz, OCH₂), 3.91 (s, 3H, OCH₃), 4.25 (t, 2H, J = 6.0 Hz, ClCH₂), 6.92 (d, 1H, J = 8.1 Hz, ArH), 7.53–7.58 (m, 2H, ArH) .

-

¹³C NMR (75 MHz, CDCl₃) : δ 25.82 (COCH₃), 31.71 (CH₂Cl), 55.60 (OCH₃), 65.11 (OCH₂), 110.26–152.20 (aromatic carbons), 196.25 (C=O) .

-

-

Mass Spectrometry (MS) :

ESI-MS m/z: 243 [M + H]⁺, 265 [M + Na]⁺ .

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 59.39 | 59.28 |

| H | 6.23 | 6.17 |

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency:

-

Bulk Reagents : Use of 1-bromo-3-chloropropane in excess (1.2 equivalents) minimizes unreacted starting material .

-

Continuous Processing : Implementing flow chemistry could reduce reaction times and improve yield consistency.

-

Waste Management : Recycling DMF via distillation and neutralizing K₂CO₃ with acetic acid are critical for sustainable scaling .

Analyse Des Réactions Chimiques

Downstream Alkylation to Form Iloperidone

The intermediate undergoes nucleophilic substitution with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride under basic conditions:

- Solvent : Acetonitrile/water mixtures

- Base : K₂CO₃ (2.0–3.0 eq)

- Temp : 70–75°C for 20–22 hr

- Workup : Filtration to remove salts, followed by concentration to isolate iloperidone.

Outcome :

Substitution Reactions at the Chloropropoxy Group

The chloride moiety undergoes nucleophilic displacement with iodide or amines:

Example : Conversion to iodide derivative :

- Reagents : NaI in acetone (reflux, 48 hr).

- Mechanism : SN2 displacement.

- Application : Intermediate in mitochondrial-targeted curcumin analogs .

Kinetic Data :

| Nucleophile | Solvent | Temp (°C) | Reaction Time | Yield |

|---|---|---|---|---|

| NaI | Acetone | 100 | 48 hr | 85% |

| Piperidine | Acetonitrile | 70–75 | 20–22 hr | 90% |

Process Optimization and Impurity Control

Critical advancements include:

- One-Pot Synthesis : Skipping isolation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone reduces dimerization and improves yield .

- Phase Transfer Catalysis : Accelerates reaction kinetics, lowering impurities (<4%) .

- Solvent Selection : Acetonitrile outperforms acetone in minimizing side reactions .

Comparative Data :

| Parameter | Prior Art (Acetone) | Optimized (MEK + PTC) |

|---|---|---|

| Reaction Time | 24 hr | 1.5 hr |

| HPLC Purity | 88% | 97% |

| Dimer Impurity | 10–12% | 3–4% |

Stability and Handling

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Antipsychotic Drug Synthesis

The primary application of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is as an intermediate in the synthesis of iloperidone , an atypical antipsychotic used to treat schizophrenia. Iloperidone acts on dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in managing psychiatric disorders. The structural features of this compound, including its chloropropoxy and methoxy groups, enhance its interaction with these neurotransmitter systems, contributing to its pharmacological effects .

1.2 Synthesis of Other Therapeutics

Beyond iloperidone, this compound is also utilized in the preparation of Bosutinib (SKI-606) , a small molecule that inhibits BCR-ABL and Src tyrosine kinases for treating chronic myelogenous leukemia. The versatility of this compound makes it valuable in synthesizing various other pharmaceuticals .

Several studies have highlighted the significance of this compound in drug development:

- Study on Antipsychotic Efficacy : Research demonstrated that iloperidone exhibits lower extrapyramidal side effects compared to other antipsychotics, suggesting that intermediates like this compound could be pivotal in designing safer medications.

- Exploration of Neurotransmitter Interactions : A study focused on the receptor binding profiles of compounds derived from this intermediate revealed promising results for developing new treatments for schizophrenia and related disorders.

Mécanisme D'action

The mechanism of action of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Propoxy Derivatives

1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone (Impurity 9)

- Molecular Formula : C₁₂H₁₅BrO₃

- Synthesis : Reacts acetovanillone with 1,3-dibromopropane in acetonitrile (80–85°C, 12 h) .

- Key Differences : Bromine substitution increases molecular weight (288.15 g/mol) and alters reactivity due to Br's higher leaving-group propensity compared to Cl.

1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone (Impurity 7)

- Molecular Formula : C₁₂H₁₆O₄

- Analytical Data : Calculated C: 64.27%, H: 7.19% (vs. C: 59.39%, H: 6.23% for the chloro analog) .

- Synthesis : Uses potassium carbonate in DMF, yielding a hydroxylated propoxy chain.

Positional Isomers

1-[3-(3-Chloropropoxy)phenyl]ethanone

- CAS No.: 104605-75-6

- Molecular Formula : C₁₁H₁₃ClO₂

- Structural Difference : The methoxy group is absent, and the chloropropoxy chain is at the meta position of the phenyl ring. This alters electronic effects and solubility .

Benzyloxy and Cyclopropyl Derivatives

1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone

- Molecular Formula : C₁₆H₁₅ClO₃

- Key Feature : Replaces the propoxy chain with a 4-chlorobenzyloxy group, enhancing lipophilicity (logP: ~3.2 vs. ~2.8 for the target compound) .

Cyclopropyl Derivatives (e.g., 1-{2-[3-Methoxy-4-(3-methylbutoxy)phenyl]cyclopropyl}ethanone)

- Synthesis : Claisen-Schmidt condensation followed by cyclopropanation.

- Bioactivity : Demonstrates antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus) .

Deuterated Analog

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3

- Molecular Formula : C₁₂H₁₂D₃ClO₃

- Application : Used in metabolic studies to track degradation pathways via LC-MS .

Table 1: Physicochemical Comparison

Stability and Reactivity

Activité Biologique

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, with the CAS number 58113-30-7, is a phenyl ethanone derivative that has garnered attention due to its significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of iloperidone, an atypical antipsychotic medication used in the treatment of schizophrenia. The structural features of this compound, including its chloropropoxy and methoxy groups, suggest potential interactions with various neurotransmitter systems, which are critical for its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClO₃. Its structure can be depicted as follows:

This compound's unique substituents may influence its biological properties compared to other related compounds.

Role in Pharmacology

This compound plays a crucial role in the pharmaceutical industry as an intermediate for synthesizing iloperidone. Iloperidone exhibits antipsychotic properties by acting on dopamine D2 and serotonin 5-HT2A receptors, which are pivotal in managing symptoms of schizophrenia. Preliminary studies indicate that this compound may also interact with these receptors, suggesting a potential pharmacodynamic profile similar to that of iloperidone.

Biological Activity and Mechanisms

Research indicates that compounds with similar structures often exhibit varying degrees of activity against psychiatric disorders. The interactions of this compound with neurotransmitter receptors are significant for understanding its therapeutic efficacy:

- Dopamine Receptors : Likely interaction with D2 receptors, which are critical targets for antipsychotic drugs.

- Serotonin Receptors : Potential interaction with 5-HT2A receptors, implicated in mood regulation and psychotic disorders.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure | Key Features |

|---|---|---|

| Iloperidone | C₁₄H₁₈Cl₂N₂O₄ | Antipsychotic agent derived from this compound; acts on multiple neurotransmitter systems |

| Paliperidone | C₂₃H₂₄ClN₃O₃ | Metabolite of risperidone; used for treating schizophrenia; shares similar receptor activity |

| Risperidone | C₂₁H₂₄ClN₄O₂ | Atypical antipsychotic; closely related pharmacologically; has a different side chain but similar core structure |

The structural uniqueness of this compound may provide insights into its specific biological activities compared to these analogues.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance:

- Interaction Studies : Preliminary studies suggest that this compound may inhibit certain receptor activities similar to established antipsychotics. The binding affinities for dopamine and serotonin receptors were assessed using radiolabeled ligand binding assays.

- Pharmacological Evaluations : In vivo studies demonstrated that analogues exhibit varying degrees of efficacy in animal models of schizophrenia, providing a basis for further exploration of this compound's potential therapeutic roles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative (e.g., 4-(3-chloropropoxy)-3-methoxybenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Alternatively, Claisen-Schmidt condensation could be adapted, as demonstrated for structurally similar acetophenones, by reacting substituted benzaldehydes with ketones under basic conditions (e.g., KOH/ethanol) . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical to minimize side reactions like over-acylation or dehalogenation.

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern, methoxy (-OCH₃), and chloropropoxy (-OCH₂CH₂Cl) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the ethanone carbonyl appears at ~δ 2.6 ppm (¹H) and ~200 ppm (¹³C) .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-O (methoxy: ~1250 cm⁻¹), and C-Cl (~650 cm⁻¹) provide functional group confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H]⁺ and fragment patterns, such as loss of the chloropropoxy group.

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO, ethanol, and chloroform using gravimetric or UV-Vis methods. Polar aprotic solvents (e.g., DMSO) are preferred due to the compound’s aromatic and ether substituents .

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary tube methods. Similar acetophenones with halogenated alkoxy groups exhibit melting points in the 80–120°C range .

Advanced Research Questions

Q. How does the 3-chloropropoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The chlorine atom in the propoxy chain may participate in nucleophilic substitution (SN2) reactions, enabling further functionalization (e.g., replacing Cl with -OH or -NH₂). Computational studies (e.g., DFT) can predict the electronic effects of the substituent on aromatic ring activation. For example, the electron-withdrawing chloro group may deactivate the ring toward electrophilic substitution but facilitate metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in optimal synthetic conditions reported across studies?

- Methodological Answer : Contradictions (e.g., catalyst efficiency in Friedel-Crafts acylation) can be addressed via Design of Experiments (DOE) . For instance, varying AlCl₃ concentrations (0.5–2.0 equiv.) and reaction temperatures (0–80°C) while monitoring yields via HPLC or GC-MS. Statistical tools like ANOVA identify significant factors .

Q. How can computational modeling predict the compound’s biological or material science applications?

- Methodological Answer :

- Molecular Docking : Screen against enzyme targets (e.g., cytochrome P450) to predict binding affinity, leveraging the compound’s similarity to bioactive acetophenones .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox stability, relevant for applications in photovoltaics or catalysis .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are mounted on a diffractometer. Data refinement with software like SHELX resolves bond lengths, angles, and packing motifs. For example, the chloropropoxy chain may exhibit gauche conformations in the crystal lattice .

Q. Safety and Handling

Q. What protocols ensure safe handling and waste disposal of this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Collect chlorinated organic waste separately and treat via incineration or hydrolysis under basic conditions (e.g., NaOH/ethanol) to neutralize reactive groups .

Q. Applications in Academic Research

Q. How is this compound utilized in materials science research?

- Methodological Answer : The chloropropoxy group can act as a precursor for polymer functionalization . For example, radical-initiated grafting onto polyethylene or coordination with metal-organic frameworks (MOFs) to enhance hydrophobicity .

Q. What in vitro assays assess its potential pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™). IC₅₀ values are compared to known inhibitors .

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Propriétés

IUPAC Name |

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBVSSYQKVBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428521 | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-30-7 | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58113-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropoxy)-3-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.